N'-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide
Description
N'-[(2-Fluorophenyl)methylidene]benzenesulfonohydrazide is a sulfonohydrazide derivative synthesized via condensation of 2-fluorobenzaldehyde with benzenesulfonohydrazide. The compound features a fluorinated aromatic ring at the ortho position, which influences its electronic and steric properties.
Properties
Molecular Formula |
C13H11FN2O2S |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11FN2O2S/c14-13-9-5-4-6-11(13)10-15-16-19(17,18)12-7-2-1-3-8-12/h1-10,16H |
InChI Key |
CFMMQIQAJHLTTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide typically involves the reaction of 2-fluorobenzaldehyde with benzenesulfonohydrazide under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines .
Scientific Research Applications
N’-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential biological activity, making it a candidate for studies in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Spectral Data Comparison
Key NMR and HRMS features of selected analogs:
The ortho-fluorine in the target compound would likely cause deshielding of adjacent protons, leading to distinct splitting patterns in ¹H NMR (e.g., coupling with aromatic protons). The C-F bond would appear at ~160 ppm in ¹³C NMR .
Enzyme Inhibition and Cytotoxicity
- Indole-containing analogs (e.g., 5k): Enhanced inhibition due to aromatic stacking interactions . Target Compound: The electron-withdrawing fluorine may enhance interaction with enzyme active sites, but steric effects from the ortho position could reduce efficacy compared to para-substituted analogs .
- Cytotoxicity: N'-[(5-Chloro-1H-indol-3-yl)methylidene]benzenesulfonohydrazide (1e): Tested on SH-SY5Y and NEURO-2A cells; viability >80% at 10 µM . Target Compound: Fluorine’s electronegativity may improve membrane permeability, but ortho-substitution could increase toxicity due to metabolic stability .
Antimicrobial Activity
- N'-[(4-Nitrophenyl)methylidene]benzenesulfonohydrazide (3a): Potent antimycobacterial activity (MIC < 1 µg/mL) due to the nitro group’s electron-withdrawing effects .
- Target Compound : The ortho-fluorine’s weaker electron-withdrawing capacity compared to nitro may result in lower antimicrobial potency .
Corrosion Inhibition
- N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}benzenesulfonohydrazide (MBSH): 89% efficiency for carbon steel in HCl .
- Target Compound : Fluorine’s hydrophobic nature could enhance adsorption on metal surfaces, but experimental validation is needed .
Key Structural Influences
Substituent Position and Electronic Effects
- Para-Substituents (e.g., NO₂, Cl): Enhance electronic interactions with target proteins, improving bioactivity .
Molecular Geometry
- Crystal structures of analogs (e.g., N'-[(4-chlorophenyl)methylidene]benzenesulfonohydrazide) show planar hydrazone moieties, facilitating π-π stacking. The ortho-fluorine may distort planarity, altering intermolecular interactions .
Tables and figures referenced in the evidence are critical for validating these comparisons but are omitted here due to formatting constraints.
Biological Activity
N'-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a hydrazide functional group linked to a benzenesulfonyl moiety and a 2-fluorophenyl group. The presence of the fluorine atom enhances its chemical reactivity, which is crucial for its biological activity. The compound's molecular formula is C₁₃H₁₃F N₂O₂S.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. This interaction often involves the formation of covalent bonds with nucleophilic sites, leading to the inhibition of enzyme activity and disruption of critical cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties.
- Antimicrobial Activity : It has shown potential against various microbial strains, suggesting a broad spectrum of antimicrobial action.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance:
- Cell Line Studies : The compound has been tested on various cancer cell lines, showing a reduction in cell viability and induction of apoptosis at specific concentrations.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest it may be effective against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : A study published in eBioMedicine explored the effects of similar hydrazone derivatives on colorectal cancer cells, noting significant reductions in tumor growth when treated with compounds structurally related to this compound .
- Antimicrobial Efficacy : Research findings indicate that derivatives of this compound exhibited activity against resistant bacterial strains, suggesting potential use in treating infections caused by multidrug-resistant organisms .
- Mechanistic Insights : A detailed investigation into the mechanism revealed that this compound could inhibit specific kinases involved in cancer progression, providing insights into its therapeutic potential .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

